molecular formula C25H21ClF3NO4 B15031901 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

Cat. No.: B15031901
M. Wt: 491.9 g/mol
InChI Key: BSTZDIIXUGXFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the phenoxy, dimethoxyphenyl, and trifluoromethylphenyl groups through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:

  • Use of catalysts to increase reaction efficiency.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.

    Reduction: Reduction reactions could target the azetidinone ring or other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-phenylazetidin-2-one: Similar structure but lacks the methoxy and trifluoromethyl groups.

    3-(4-Methoxyphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one: Similar but without the chloro and trifluoromethyl groups.

Uniqueness

The uniqueness of 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H21ClF3NO4

Molecular Weight

491.9 g/mol

IUPAC Name

3-(4-chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C25H21ClF3NO4/c1-14-11-17(26)8-10-19(14)34-23-22(15-7-9-20(32-2)21(12-15)33-3)30(24(23)31)18-6-4-5-16(13-18)25(27,28)29/h4-13,22-23H,1-3H3

InChI Key

BSTZDIIXUGXFCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.